N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
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Description
N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Ritter Reaction Synthesis : The compound is synthesized via the Ritter reaction, where 1-(4-methoxy-3,5-dimethylphenyl)-2-methylpropan-1-ol reacts with nitriles in concentrated sulfuric acid. This reaction also produces 1-R-7-methoxy-3,3,6,8-tetramethyl-3,4-dihydroisoquinolines as a byproduct (Rozhkova et al., 2013).
Organoiron Complexes in Organic Synthesis : An approach to synthesize spirocyclic compounds from tricarbonyldieneiron complex intermediates includes the creation of similar structures, highlighting the versatility in synthetic routes for compounds with spirocyclic frameworks (Pearson, 1979).
Three-Component Condensation Synthesis : The compound is synthesized through a three-component condensation of phenols with isobutyraldehyde and nitriles, demonstrating an efficient method for creating spirocyclic systems (Rozhkova et al., 2014).
Biological and Chemical Applications
Antiviral Activity : Some derivatives of the compound have shown strong antiviral activity against influenza A/H3N2 virus, highlighting the potential for therapeutic applications in treating viral infections (Apaydın et al., 2020).
Cytotoxic Activity in Cancer Research : Certain derivatives synthesized from this compound have been evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma cells, suggesting potential utility in cancer research (Hassan et al., 2014).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-16-5-8-19(15-17(16)2)25-23(29)28-13-11-24(12-14-28)26-21(22(27-24)31-4)18-6-9-20(30-3)10-7-18/h5-10,15H,11-14H2,1-4H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBBAAMVDFUSHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC3(CC2)N=C(C(=N3)SC)C4=CC=C(C=C4)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.